molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1

2-[(Ethylsulfanyl)methyl]phenol

Cat. No. B166562
CAS RN: 65370-06-1
M. Wt: 168.26 g/mol
InChI Key: QZBBPVLBIUUYRH-UHFFFAOYSA-N
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Description

“2-[(Ethylsulfanyl)methyl]phenol” is a chemical compound with the formula C9H12OS . It is also known by other names such as “2-[(ethylthio)methyl]phenol”, “alpha-(Ethylthio)-o-cresol”, and "Ethyl 2-hydroxybenzyl sulfide" . This compound is a derivative of phenol, where a hydrogen atom from phenol is replaced by an ethylsulfanyl group .


Molecular Structure Analysis

The molecular structure of “2-[(Ethylsulfanyl)methyl]phenol” consists of a phenol group where one hydrogen atom is replaced by an ethylsulfanyl group . The formula for this compound is C9H12OS, and it has a net charge of 0 . The average mass is 168.25698, and the monoisotopic mass is 168.06089 .

Scientific Research Applications

Colorimetric Method for Determination of Sugars

2-[(Ethylsulfanyl)methyl]phenol is used in a colorimetric method to determine sugars and related substances. This method, utilizing phenol and sulfuric acid, is sensitive and stable for identifying submicro amounts of sugars, polysaccharides, and their derivatives, including methyl ethers (Dubois et al., 1956).

Catalysis in Methylation of Phenol

The compound plays a role in the methylation of phenol, as seen in catalysis studies. For example, in the Cu–Co system, it contributes to the production of o-cresol and 2,6-xylenol, demonstrating its effectiveness in sequential phenol methylation (Mathew et al., 2002).

Interaction with Biological Molecules

Studies on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) utilize derivatives of 2-[(Ethylsulfanyl)methyl]phenol. These studies help in understanding the binding mechanisms and the quenching process in protein interactions (Ghosh et al., 2016).

Anticancer Activity and Schiff Bases

In anticancer research, Schiff bases of 2-[(Ethylsulfanyl)methyl]phenol have been synthesized and tested for their activity against cancer cell lines. This application highlights its potential in developing new therapeutic agents (Uddin et al., 2020).

Synthesis and Coordination Properties

The compound is also significant in the synthesis of polyamino-phenolic ligands, demonstrating its role in the development of new chemical agents with specific coordination properties towards various metal ions (Ambrosi et al., 2003).

Applications in Catalysis

Its involvement in catalysis extends to the alkylation of phenol, showcasing its role in the production of various phenolic compounds (Chandra & Sharma, 1993).

Safety And Hazards

While specific safety and hazard information for “2-[(Ethylsulfanyl)methyl]phenol” is not available in the retrieved sources, phenols in general are known to be hazardous . They can cause severe skin burns and eye damage, and may cause respiratory irritation . They are also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(ethylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBBPVLBIUUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983984
Record name 2-[(Ethylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylsulfanyl)methyl]phenol

CAS RN

65370-06-1
Record name 2-[(Ethylthio)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65370-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Ethylthio)-o-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Ethylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(ethylthio)-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 99.2 g (0.8 mol) of 2-hydroxymethyl-phenol and 124 g (2 mol) of ethylmercaptan was heated for 5 hours to 170° C. in a VA autoclave, whilst stirring. After cooling to room temperature, the unconverted ethylmercaptan and the water of reaction were distilled off under normal pressure, and subsequently the 2-ethylthiomethyl-phenol was distilled off under 1.5 mm Hg. 128 g of 2-ethylthiomethyl-phenol (ca. 95% of theory) were obtained.
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

49.6 g (0.4 mol) of 2-hydroxymethyl-phenol were reacted with 24.8 g (0.4 mol) of ethylmercaptan in 200 ml of solvent or diluent for 5 hours at 170° C. under autogenous pressure in a VA stirred autoclave. Depending on the solvent or diluent, working up by distillation gave the following yields of 2-ethylthiomethyl-phenol (Table 1):
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CC Chen, J Shaya, K Polychronopoulou, VB Golovko… - Nanomaterials, 2021 - mdpi.com
This work reports the preparation and detailed characterization of stannum indium sulfide (SnIn 4 S 8 ) semiconductor photocatalyst for degradation of ethiofencarb (toxic insecticide) …
Number of citations: 16 www.mdpi.com

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